![molecular formula C21H21ClN2O B5202512 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol](/img/structure/B5202512.png)
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalen-2-ol moiety linked to a piperazine ring, which is further substituted with a 3-chlorophenyl group. It is known for its significant biological activities, particularly as a serotonergic antagonist, which means it can block serotonin receptors and inhibit the action of serotonin .
Preparation Methods
The synthesis of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine and naphthalen-2-ol.
Reaction Conditions: The key step involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable naphthalen-2-ol derivative under basic conditions. Common solvents used include ethanol or dimethylformamide.
Industrial Production: On an industrial scale, the synthesis is optimized for higher yields and purity.
Chemical Reactions Analysis
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives and naphthalen-2-ol analogs.
Scientific Research Applications
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with serotonin receptors, making it valuable in neuropharmacology research.
Medicine: Due to its serotonergic antagonist properties, it is investigated for potential therapeutic applications in treating conditions like depression, anxiety, and schizophrenia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of 1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol involves its interaction with serotonin receptors. It acts as a selective antagonist for the 5-HT1D receptor, displaying high selectivity over other serotonin receptor subtypes. By blocking these receptors, the compound inhibits the action of serotonin, which can modulate mood, anxiety, and other neurological functions .
Comparison with Similar Compounds
1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol can be compared with other piperazine derivatives:
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound also acts as a serotonergic antagonist but has a different structural framework.
1-(4-Chlorophenyl)piperazine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
Naphthalen-2-ol: While not a piperazine derivative, it shares the naphthalen-2-ol moiety and is used in similar synthetic applications
Properties
IUPAC Name |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O/c22-17-5-3-6-18(14-17)24-12-10-23(11-13-24)15-20-19-7-2-1-4-16(19)8-9-21(20)25/h1-9,14,25H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPGDESXGVOIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B5202439.png)
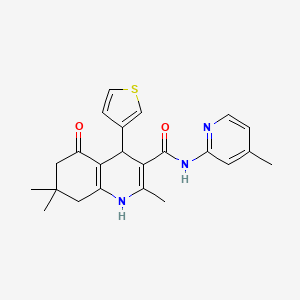
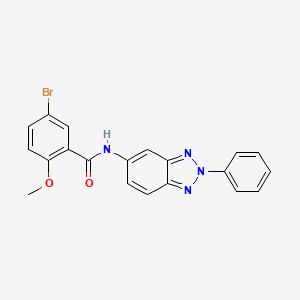
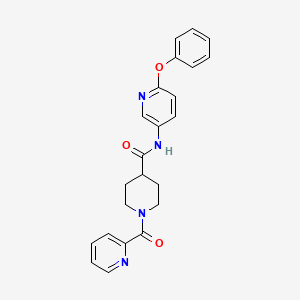
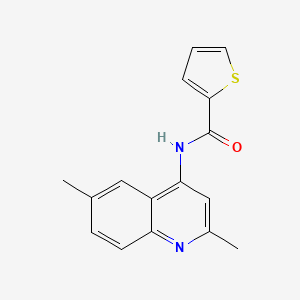
![2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)
![(2E)-2-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B5202515.png)
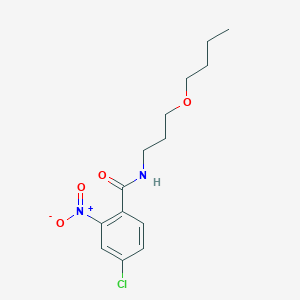
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5202523.png)
![2-chloro-5-[(2,2-diphenylacetyl)amino]benzamide](/img/structure/B5202530.png)
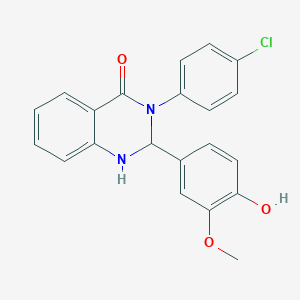
![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)
![4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-(2-morpholin-4-ylethyl)butanamide](/img/structure/B5202547.png)
